Erythromycin is derived from the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythraeus), discovered in 1952. It belongs to the macrolide class of antibiotics, which also includes azithromycin and clarithromycin. Erythromycin gluceptate is classified as a salt of erythromycin, specifically formed by the reaction of erythromycin with gluceptate, a derivative of gluconic acid. This formulation enhances the solubility and stability of erythromycin for intravenous administration .
The synthesis of erythromycin gluceptate involves several steps that typically include the reaction of erythromycin with gluceptate. The process can be complex due to the presence of multiple stereogenic centers in erythromycin.
Detailed methods for synthesizing related compounds have been documented, showcasing various techniques including refluxing in acidic media for epimerization to obtain optically active isomers .
The molecular formula for erythromycin gluceptate is C44H81NO21, with a molecular weight of approximately 960.118 g/mol. The structure consists of a macrolide core with multiple hydroxyl groups and a gluceptate moiety that enhances its solubility.
The three-dimensional conformation plays a critical role in its biological activity and interaction with bacterial ribosomes .
Erythromycin gluceptate can undergo several chemical reactions:
These reactions are essential for understanding the pharmacokinetics and dynamics of erythromycin gluceptate in biological systems .
Erythromycin acts primarily as a bacteriostatic agent by inhibiting protein synthesis in bacteria:
This dual action makes erythromycin effective not only as an antibiotic but also in treating conditions related to gut motility.
Erythromycin gluceptate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into injectable preparations .
Erythromycin gluceptate has various applications in medicine:
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: